molecular formula C13H12F2N2O3 B13201686 Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13201686
M. Wt: 282.24 g/mol
InChI Key: PSMIXAJUNHSQAJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a pyrazolone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further modified with a 2,4-difluorophenyl group at the N-2 position and an acetatemethylene ester at the C-4 position, which are key functional groups for optimizing physicochemical properties and biological interactions. The difluorophenyl moiety, in particular, is a common bioisostere used to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . Researchers utilize this ester-functionalized pyrazolone derivative primarily as a versatile building block for the discovery and development of new therapeutic agents. Its molecular framework is highly amenable to further synthetic modification, making it a critical precursor for constructing compound libraries aimed at screening for various pharmacological activities. Pyrazole derivatives are extensively documented in scientific literature for their potential as anti-inflammatory, anticancer, antimicrobial, and antidepressant agents, among others . The presence of the ester group offers a synthetic handle for hydrolysis to carboxylic acids or for further condensation reactions, allowing for the exploration of structure-activity relationships (SAR). Strictly for Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12F2N2O3

Molecular Weight

282.24 g/mol

IUPAC Name

methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12F2N2O3/c1-7-9(6-12(18)20-2)13(19)17(16-7)11-4-3-8(14)5-10(11)15/h3-5,16H,6H2,1-2H3

InChI Key

PSMIXAJUNHSQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification to obtain the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (CAS Not Specified)

  • Molecular Formula : C₁₄H₁₅F₂N₂O₃
  • Molecular Weight : 271.1 [M+H]+ ()
  • Key Differences :
    • Contains a fused cyclopropa-cyclopenta ring system, increasing steric bulk compared to the simpler pyrazolone ring in the target compound.
    • The difluoromethyl group (-CF₂H) replaces the 2,4-difluorophenyl group, altering electronic effects and lipophilicity.
  • Implications : The fused ring system may reduce solubility but enhance stability against metabolic degradation.

Methyl 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

  • Molecular Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 184.19 ()
  • Key Differences :
    • Lacks the 2,4-difluorophenyl substituent, resulting in a simpler structure.
    • The methyl ester group is retained, but the absence of fluorine reduces molecular weight and lipophilicity.
  • Implications : Lower molecular weight may improve solubility but reduce target-binding affinity compared to fluorinated analogs.

Ethyl [2-(3-Fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5)

  • Molecular Formula: C₁₅H₁₆FNO₃
  • Features a 3-fluoro-4-methylphenyl group, which is less electron-deficient than 2,4-difluorophenyl ().
  • Implications : The oxazole ring may confer different biological activities, such as herbicidal properties (as seen in related compounds like fluazifop; ).

Methyl 2-{[(2-Furyl)(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)methyl]amino}acetate

  • Molecular Formula : C₁₈H₁₇N₃O₄
  • The phenyl group at the 1-position of the pyrazolone ring differs from the 2,4-difluorophenyl group.
  • Implications : The Schiff base moiety enhances antibacterial activity, as observed in related pyrazolone derivatives ().

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Lipophilicity (Predicted)
Target Compound (Methyl ester) 268.22 2,4-Difluorophenyl, Methyl ester High (due to F atoms)
Ethyl 2-(5-Methyl-3-oxo-pyrazol-4-yl)acetate 184.19 Methyl ester Moderate
Ethyl 2-(Difluoromethyl-fused pyrazole) 271.1 Difluoromethyl, Fused rings High

Notes:

  • Fluorine atoms in the target compound increase electronegativity and metabolic stability but may reduce aqueous solubility.

Biological Activity

Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is C14H14F2N2O3C_{14}H_{14}F_2N_2O_3. Its structure features a pyrazole ring substituted with a difluorophenyl group and an ester functional group, which may contribute to its biological activity.

PropertyValue
Molecular Weight296.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot available

Anticancer Potential

Research has indicated that pyrazole derivatives exhibit various biological activities, including anticancer effects. Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds related to pyrazole structures have demonstrated significant antiproliferative activity. For instance, compounds similar to Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate showed IC50 values ranging from 5.42 µM to 30.25 µM against various cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .
  • Microtubule Destabilization : Some studies have reported that related compounds can inhibit microtubule assembly, which is critical for cancer cell division and proliferation. The ability to act as microtubule-destabilizing agents suggests a potential mechanism for their anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)
CytotoxicityInduces apoptosis1.0 - 10.0
Microtubule AssemblyInhibition20.0
AntiproliferativeSignificant activityVaries (5.42 - 30.25)

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